2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one
Overview
Description
2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by the presence of a pyridazinone core substituted with a 2-chlorobenzyl group and a 3,4-dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Substitution Reactions:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may convert the pyridazinone ring to its corresponding dihydropyridazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyridazinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated precursors and strong bases or acids are often employed.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted aromatic and pyridazinone derivatives.
Scientific Research Applications
2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Lacks the dimethyl substitution on the phenyl ring, potentially altering its biological activity.
2-(2-chlorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one: Contains a single methyl group, which may affect its chemical reactivity and interactions.
Uniqueness: The presence of both the 2-chlorobenzyl and 3,4-dimethylphenyl groups in 2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one provides a unique combination of steric and electronic effects, potentially leading to distinct biological activities and chemical properties.
Comparison with Similar Compounds
- 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
- 2-(2-chlorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one
- 2-(2-chlorobenzyl)-6-(3-methylphenyl)pyridazin-3(2H)-one
This detailed article provides a comprehensive overview of 2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13-7-8-15(11-14(13)2)18-9-10-19(23)22(21-18)12-16-5-3-4-6-17(16)20/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVQFGZYIBVTEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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